molecular formula C7H10N4O4 B1520888 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid CAS No. 1144465-02-0

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

Cat. No.: B1520888
CAS No.: 1144465-02-0
M. Wt: 214.18 g/mol
InChI Key: HOZPQKAFTAJFJI-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid typically involves the reaction of 5-amino-1H-1,2,4-triazole with suitable reagents to introduce the succinic acid moiety. One common method is the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the triazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve hydrogen gas and a suitable catalyst.

  • Substitution reactions may use alkyl halides and a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Triazole derivatives have been known to exhibit:

  • Antiviral properties: Compounds similar to 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Antibacterial and antifungal activities: The triazole ring is often associated with antimicrobial properties, suggesting potential applications in treating bacterial and fungal infections.

Biological Research

In biological studies, this compound can serve as a ligand for various enzymes and receptors. Its ability to bind to specific proteins can help elucidate biochemical pathways and interactions within cells.

Chemical Synthesis

As a versatile building block, this compound can be employed in the synthesis of more complex molecules. This application is particularly valuable in medicinal chemistry where new drug candidates are developed.

Industrial Applications

In industry, the compound can be utilized in the production of specialized materials such as:

  • Polymers: Incorporating this compound into polymer matrices may enhance material properties.
  • Coatings: Its chemical structure can contribute to the development of coatings with unique characteristics.

Case Study 1: Antiviral Activity

A study investigated the antiviral activity of triazole derivatives against influenza viruses. The results indicated that compounds with similar structures to this compound inhibited viral replication effectively at low concentrations. This highlights its potential as a lead compound for antiviral drug development.

Case Study 2: Synthesis of New Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents using this compound as a precursor. The synthesized compounds exhibited significant antibacterial activity against resistant strains of bacteria, demonstrating the utility of this compound in addressing antibiotic resistance.

Mechanism of Action

The mechanism by which 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives

  • 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones

  • 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole

Uniqueness: 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid is unique due to its specific structure, which includes the succinic acid moiety attached to the triazole ring. This structural feature distinguishes it from other triazole derivatives and contributes to its distinct chemical and biological properties.

Biological Activity

Overview

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid (CAS No. 1144465-02-0) is a triazole derivative that exhibits a variety of biological activities due to its unique chemical structure. The compound is characterized by a triazole ring, which is known for its interactions with diverse biological targets, making it a subject of interest in pharmacological research.

Target of Action:
Compounds with a 1,2,4-triazole structure have been shown to possess a broad spectrum of pharmacological activities including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.

Mode of Action:
The triazole ring interacts with various enzymes and receptors within biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

Biochemical Pathways:
The compound may influence several biochemical pathways by acting as a competitive inhibitor or modulator of key enzymes involved in metabolic processes. For instance, triazole derivatives are known to affect the biosynthesis of nucleic acids and cell wall synthesis in bacteria and fungi.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. For example:

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity
Candida albicansEffective antifungal action

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound against multi-drug resistant strains of bacteria. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting potential as a new antimicrobial agent .
  • Anticancer Activity Assessment :
    • In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Further mechanistic studies are needed to elucidate the precise pathways involved .

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid under basic conditions followed by hydrolysis. This method ensures high yield and purity suitable for biological testing .

Property Value
Molecular FormulaC₇H₁₀N₄O₄
Molecular Weight214.18 g/mol
Purity>98%
CAS Number1144465-02-0

Q & A

Q. What synthetic methodologies are established for synthesizing 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The synthesis of triazole derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, succinic acid derivatives can be synthesized via condensation of 5-amino-1,2,4-triazole with itaconic acid in ethanol under reflux, followed by purification via recrystallization . Optimization strategies include solvent selection (e.g., ethanol for polar intermediates), stoichiometric ratios (1:1 molar equivalents for limiting side reactions), and temperature control (reflux conditions for enhanced reactivity). Advanced approaches like continuous-flow synthesis, as demonstrated for structurally similar triazole-acetic acid derivatives, can improve scalability and reduce reaction times .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

Advanced Research Focus
Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from differences in cell permeability, assay conditions, or metabolic stability. To address this:

  • Perform dose-response studies to establish IC₅₀ values under standardized conditions (pH, temperature, solvent controls).
  • Use factorial design experiments to isolate variables (e.g., pH, incubation time) contributing to discrepancies .
  • Validate results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony-forming unit counts) .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Basic Research Focus
Structural confirmation requires a combination of:

  • IR spectroscopy : Identify functional groups (e.g., C=O stretch of succinic acid at ~1700 cm⁻¹, NH₂ bands from the triazole moiety at ~3300 cm⁻¹) .
  • NMR : Confirm proton environments (e.g., methylene protons adjacent to the triazole ring at δ 4.2–4.5 ppm) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns .
    Purity assessment requires HPLC with UV detection (≥95% purity threshold) or chromatographic methods as described for related triazole derivatives .

Q. What degradation pathways and stability challenges are associated with this compound under stress conditions?

Advanced Research Focus
Stress testing (e.g., thermal, hydrolytic, oxidative conditions) reveals degradation pathways:

  • Hydrolysis : The succinic acid ester linkage may hydrolyze under acidic/basic conditions, forming free succinic acid and triazole intermediates .
  • Oxidation : The amino group on the triazole ring is susceptible to oxidation, forming nitro derivatives.
    Mass balance studies (e.g., 100% recovery under controlled degradation) and accelerated stability testing (40°C/75% RH) are critical for shelf-life determination .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide experimental design?

Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .
  • Molecular docking : Simulate binding interactions with enzymes (e.g., fungal CYP51 for antifungal activity) to prioritize synthetic analogs .
  • AI-driven tools : Platforms like COMSOL Multiphysics integrate reaction kinetics data to optimize synthesis parameters .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Focus

  • Storage : Store at −20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to minimize oxidation and hygroscopic degradation .
  • Handling : Use PPE (gloves, lab coat) due to skin/eye irritation risks .
  • Solubility : Prepare fresh solutions in DMSO or PBS (pH 7.4) to avoid precipitation .

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies?

Advanced Research Focus

  • In vitro assays : Use apoptosis markers (e.g., Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .
  • Pathway analysis : Employ Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .
  • Synergistic studies : Test combinations with chemotherapeutic agents (e.g., cisplatin) using Chou-Talalay synergy analysis .

Q. What strategies are effective in scaling up synthesis while maintaining reproducibility?

Advanced Research Focus

  • Process intensification : Transition from batch to continuous-flow reactors to enhance mixing and heat transfer .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) to ensure robustness .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do structural modifications (e.g., substituents on the triazole ring) impact physicochemical properties and bioactivity?

Advanced Research Focus

  • Electron-withdrawing groups (e.g., -Br, -CF₃) enhance metabolic stability but may reduce solubility .
  • Hydrophilic substitutions (e.g., -OH, -COOH) improve aqueous solubility but increase renal clearance rates .
  • Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substitutions for target-specific activity .

Q. What regulatory and safety considerations are critical when publishing research on this compound?

Basic Research Focus

  • Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing.
  • Data integrity : Use validated software for spectral analysis and statistical reporting (APA standards for reproducibility) .
  • Hazard communication : Include SDS-derived safety protocols (e.g., GHS hazard codes for skin/eye irritation) .

Properties

IUPAC Name

2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZPQKAFTAJFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

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